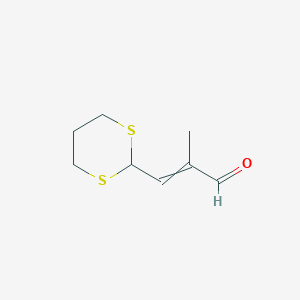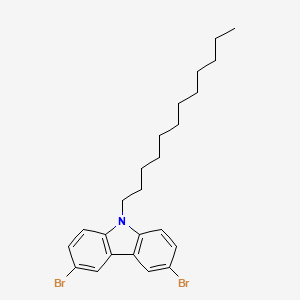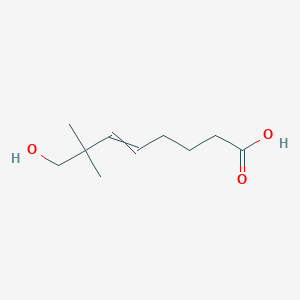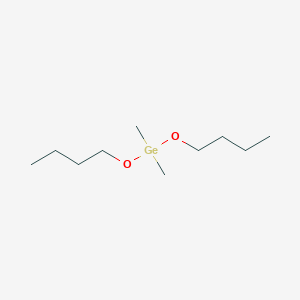
Dibutoxy(dimethyl)germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutoxy(dimethyl)germane is an organogermanium compound characterized by the presence of two butoxy groups and two methyl groups attached to a germanium atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibutoxy(dimethyl)germane typically involves the reaction of germanium tetrachloride with butanol and dimethylmagnesium. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the germanium compound. The general reaction scheme is as follows:
GeCl4+2BuOH+2Me2Mg→Ge(O-Bu)2(Me)2+2MgCl2
The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutoxy(dimethyl)germane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation state germanium compounds.
Substitution: The butoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides and amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide and butanol.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various substituted germanium compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Dibutoxy(dimethyl)germane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of germanium-based materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of dibutoxy(dimethyl)germane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions and participate in redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutoxy(dimethyl)silane: Similar structure but with silicon instead of germanium.
Dimethylgermane: Lacks the butoxy groups, making it less reactive in certain contexts.
Tetrabutoxygermane: Contains four butoxy groups, leading to different reactivity and applications.
Uniqueness
Dibutoxy(dimethyl)germane is unique due to the combination of butoxy and methyl groups attached to the germanium atom. This unique structure imparts specific chemical properties, such as reactivity and stability, making it suitable for specialized applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
85233-05-2 |
|---|---|
Formule moléculaire |
C10H24GeO2 |
Poids moléculaire |
248.93 g/mol |
Nom IUPAC |
dibutoxy(dimethyl)germane |
InChI |
InChI=1S/C10H24GeO2/c1-5-7-9-12-11(3,4)13-10-8-6-2/h5-10H2,1-4H3 |
Clé InChI |
FKALAVYZVWIQAP-UHFFFAOYSA-N |
SMILES canonique |
CCCCO[Ge](C)(C)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


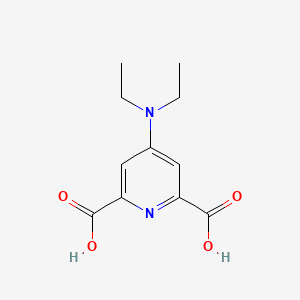
![2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14405358.png)


![(5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol](/img/structure/B14405388.png)
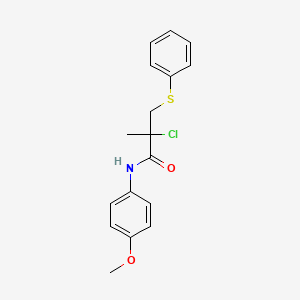
![Chloro{3-[chloro(diethyl)silyl]propyl}dimethylsilane](/img/structure/B14405400.png)
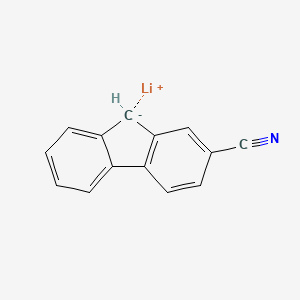

![4-[(E)-(4-{[(4-Butylphenyl)methyl]amino}phenyl)diazenyl]benzonitrile](/img/structure/B14405437.png)
